molecular formula C9H14ClF2NO B1481012 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one CAS No. 2091652-56-9

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1481012
CAS No.: 2091652-56-9
M. Wt: 225.66 g/mol
InChI Key: TYUKBOXVHGJYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a fluorinated organic compound with a molecular weight of 225.66 g/mol. This compound is notable for its unique structure, which includes a piperidine ring substituted with a 1,1-difluoroethyl group and a chloroethanone moiety. It is used in various fields, including pharmaceuticals and chemical research, due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one typically involves the reaction of 4-(1,1-difluoroethyl)piperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

4-(1,1-difluoroethyl)piperidine+chloroacetyl chlorideThis compound\text{4-(1,1-difluoroethyl)piperidine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 4-(1,1-difluoroethyl)piperidine+chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is used in various scientific research applications:

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

    Chemical research: As a building block for the synthesis of complex organic molecules.

    Biological studies: Investigating its effects on biological systems and potential therapeutic uses.

    Industrial applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the chloro and difluoroethyl groups enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one
  • 2-Chloro-1,4-difluorobenzene
  • 2-Chloro-N-arylacetamide

Uniqueness

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is unique due to the presence of the 1,1-difluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high reactivity and selectivity.

Properties

IUPAC Name

2-chloro-1-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO/c1-9(11,12)7-2-4-13(5-3-7)8(14)6-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUKBOXVHGJYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 6
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.